molecular formula C14H13NO B1594976 4-{(E)-[(4-methylphenyl)imino]methyl}phenol CAS No. 3230-51-1

4-{(E)-[(4-methylphenyl)imino]methyl}phenol

Cat. No. B1594976
CAS RN: 3230-51-1
M. Wt: 211.26 g/mol
InChI Key: LXUWDLKAQOFUGU-UHFFFAOYSA-N
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Description

4-(E)-[(4-methylphenyl)imino]methyl)phenol, commonly referred to as 4-MIP, is a synthetic phenol with a wide range of applications in scientific research. It has been used in a variety of experiments, including biochemical and physiological studies, as well as in the synthesis of other compounds. 4-MIP has been shown to have a number of advantages over other compounds in terms of its stability, solubility, and its ability to form strong covalent bonds.

Scientific Research Applications

Solvatochromism and Solvent Probing

4-[[(4-nitrophenyl)methylene]imino]phenols, similar in structure to 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, have been synthesized and studied for their solvatochromic properties. These compounds demonstrate a unique reversal in solvatochromism and are useful in probing binary solvent mixtures due to their interaction with the medium through solute-solvent interactions and hydrogen bonding. One such compound showed an unusual UV-vis spectroscopic behavior, acting as a solvatochromic switch triggered by minor changes in medium polarity (Nandi et al., 2012).

Crystal Structure and Molecular Packing

Compounds like (E)-2-({[4-(dimethylamino)phenyl]imino}methyl)-4-nitrophenol, structurally related to 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, have been crystallized, demonstrating diverse molecular packing and close to planar structures due to intramolecular hydrogen bonds. These structures provide insights into weak intermolecular interactions like π-π stacking and C-H···O interactions (Valkonen et al., 2012).

Corrosion Inhibition

Schiff base ligands like 4-(((4-ethylphenyl)imino)methyl)phenol have been synthesized and characterized, showing potential as corrosion inhibitors on mild steel surfaces in acidic environments. Their effectiveness is attributed to high resistance in electron flow across the metal–electrolyte interface, behaving as mixed-type inhibitors (Elemike et al., 2017).

Antimicrobial and Antioxidant Activities

Certain Schiff base compounds, including ones structurally related to 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, have been synthesized and studied for their antimicrobial and antioxidant activities. These compounds demonstrate significant antibacterial activities against specific bacterial strains and showcase the influence of substituents on these activities (Oloyede-Akinsulere et al., 2018).

Photoluminescence and Optoelectronic Properties

Novel azo-azomethines, including compounds similar to 4-{(E)-[(4-methylphenyl)imino]methyl}phenol, have been synthesized and characterized for their photoluminescence properties. These compounds exhibit significant light emissions upon UV irradiation, with their photoluminescence intensities and quantum yields dependent on molecular structure (Eskikanbur et al., 2015).

properties

IUPAC Name

4-[(4-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUWDLKAQOFUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418768
Record name 4-{(E)-[(4-methylphenyl)imino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[(4-methylphenyl)imino]methyl}phenol

CAS RN

3230-51-1
Record name 4-{(E)-[(4-methylphenyl)imino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-Tolylimino)-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Umofia, VOT Omuaru… - Journal of Chemical …, 2016 - journals.chemsociety.org.ng
Most of the procedures used in the synthesis of toluidine Schiff bases involve the use of toxic chemicals. The present study reports the use of green solvents (ethanol and water) in the …
Number of citations: 4 journals.chemsociety.org.ng
E Umofia, VOT Omuaru, O Achugasim, OC Eruteya - ijiras.com
Schiff bases are a group of organic compounds which have been found to possess numerous biological properties ranging from antimicrobial to anticancer properties. They play an …
Number of citations: 3 www.ijiras.com

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